Cas no 94103-36-3 (2',4',6',4-tetramethoxychalcone)

2',4',6',4-tetramethoxychalcone structure
94103-36-3 structure
Product name:2',4',6',4-tetramethoxychalcone
CAS No:94103-36-3
MF:C19H20O5
Molecular Weight:328.359106063843
CID:1998710
PubChem ID:5378566

2',4',6',4-tetramethoxychalcone 化学的及び物理的性質

名前と識別子

    • 2',4',6',4-tetramethoxychalcone
    • 2,4,4',6-Tetramethoxy-chalcon
    • 2,4,6,4'-Tetramethoxychalcon
    • 4,2',4',6'-tetramethoxychalcone
    • 4.2'.4'.6'-tetramethoxy-trans(?)-chalcone
    • 4.2'.4'.6'-Tetramethoxy-trans(?)-chalkon
    • Tetra-Me ether-Chalconaringenin
    • (2E)-3-(4-Methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)-2-propen-1-one (ACI)
    • 2-Propen-1-one, 3-(4-methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)-, (E)- (ZCI)
    • 25163-67-1
    • 3-(4-methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)-2-propen-1-one
    • FS-7343
    • JQNMAEHFTQBROH-JXMROGBWSA-N
    • 94103-36-3
    • 2',4,4',6'-Tetramethoxychalcone
    • CHEMBL32339
    • AKOS024287187
    • (E)-1-(2,4,6-Trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
    • (2E)-3-(4-Methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)-2-propen-1-one #
    • AQ-358/42003066
    • (E)-1-(2,4,6-Trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, AldrichCPR
    • (E)-3-(4-methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one
    • HY-N12549
    • CS-0928919
    • 4,2 inverted exclamation marka,4 inverted exclamation marka,6 inverted exclamation marka-Tetramethoxychalcone
    • インチ: 1S/C19H20O5/c1-21-14-8-5-13(6-9-14)7-10-16(20)19-17(23-3)11-15(22-2)12-18(19)24-4/h5-12H,1-4H3/b10-7+
    • InChIKey: JQNMAEHFTQBROH-JXMROGBWSA-N
    • SMILES: C(C1C(OC)=CC(OC)=CC=1OC)(=O)/C=C/C1C=CC(OC)=CC=1

計算された属性

  • 精确分子量: 328.13107373g/mol
  • 同位素质量: 328.13107373g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 24
  • 回転可能化学結合数: 7
  • 複雑さ: 400
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.6
  • トポロジー分子極性表面積: 54Ų

2',4',6',4-tetramethoxychalcone Security Information

  • 危険カテゴリコード: 50/53
  • セキュリティの説明: 60-61
  • 危険物標識: N

2',4',6',4-tetramethoxychalcone Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chengdu Biopurify Phytochemicals Ltd
BP5020-5mg
2',4,4',6'-Tetramethoxychalcone
94103-36-3 98%
5mg
$160 2023-09-19
Chengdu Biopurify Phytochemicals Ltd
BP5020-20mg
2',4,4',6'-Tetramethoxychalcone
94103-36-3 98%
20mg
$460 2023-09-19
TargetMol Chemicals
TN7069-5 mg
2',4,4',6'-Tetramethoxychalcone
94103-36-3 99.08%
5mg
¥ 2,925 2023-07-11
TargetMol Chemicals
TN7069-10 mg
2',4,4',6'-Tetramethoxychalcone
94103-36-3 99.08%
10mg
¥ 4,387 2023-07-11
TargetMol Chemicals
TN7069-1mg
2',4,4',6'-Tetramethoxychalcone
94103-36-3 99.08%
1mg
¥ 774 2024-07-24
TargetMol Chemicals
TN7069-50mg
2',4,4',6'-Tetramethoxychalcone
94103-36-3 99.08%
50mg
2024-07-20
TargetMol Chemicals
TN7069-1mg
2',4,4',6'-Tetramethoxychalcone
94103-36-3 99.08%
1mg
¥ 774 2024-07-20
TargetMol Chemicals
TN7069-25mg
2',4,4',6'-Tetramethoxychalcone
94103-36-3 99.08%
25mg
¥ 4120 2024-07-20
TargetMol Chemicals
TN7069-10mg
2',4,4',6'-Tetramethoxychalcone
94103-36-3 99.08%
10mg
¥ 2590 2024-07-24
TargetMol Chemicals
TN7069-10mg
2',4,4',6'-Tetramethoxychalcone
94103-36-3 99.08%
10mg
¥ 2590 2024-07-20

2',4',6',4-tetramethoxychalcone 合成方法

Synthetic Circuit 1

Reaction Conditions
Reference
Anti-invasive compounds
, United States, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  24 h, rt
Reference
Synthesis and pharmacological activity of chalcones derived from 2,4,6-trimethoxyacetophenone in RAW 264.7 cells stimulated by LPS: Quantitative structure-activity relationships
Chiaradia, Louise Domeneghini; dos Santos, Rodrigo; Vitor, Carlos Eduardo; Vieira, Andre Alexandre; Leal, Paulo Cesar; et al, Bioorganic & Medicinal Chemistry, 2008, 16(2), 658-667

Synthetic Circuit 3

Reaction Conditions
Reference
Synthesis of chalcones via lithium arylides
Li, Liangzhu; Zhao, Zhigang; Yuan, Jinfang; Gao, Dali, Gaodeng Xuexiao Huaxue Xuebao, 1992, 13(8), 1071-4

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  30 min, rt
Reference
Comparative study on the MDR reversal effects of selected chalcones
Ivanova, A. B.; Batovska, D. I.; Todorova, I. T.; Stamboliyska, B. A.; Serly, J.; et al, International Journal of Medicinal Chemistry, 2011, 530780,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Reference
Mechanisms of action and structure-activity relationships of cytotoxic flavokawain derivatives
Thieury, Charlotte; Lebouvier, Nicolas; Le Guevel, Remy; Barguil, Yann; Herbette, Gaetan; et al, Bioorganic & Medicinal Chemistry, 2017, 25(6), 1817-1829

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  24 h, rt
Reference
Trimethoxy-chalcone derivatives inhibit growth of Leishmania braziliensis: Synthesis, biological evaluation, molecular modeling and structure-activity relationship (SAR)
Bello, Murilo Lamim; Chiaradia, Louise Domeneghini; Dias, Luiza Rosaria Sousa; Pacheco, Leticia Kramer; Stumpf, Taisa Regina; et al, Bioorganic & Medicinal Chemistry, 2011, 19(16), 5046-5052

Synthetic Circuit 7

Reaction Conditions
Reference
Synthesis of chalcones via lithium arylides
Zhao, Zhi-Gang; Li, Liang-Zhu; Liao, Rong, Chengdu Ligong Xueyuan Xuebao, 2000, 27(2), 217-220

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  20 min, rt
1.2 20 h, rt
1.3 Reagents: Water
Reference
Synthesis of Isobavachalcone and Some Organometallic Derivatives
Grealis, John P.; Mueller-Bunz, Helge; Ortin, Yannick; Casey, Michael; McGlinchey, Michael J., European Journal of Organic Chemistry, 2013, 2013(2), 332-347

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: Lithium hydroxide, monohydrate Solvents: Ethanol ;  10 min, 20 °C
1.2 86 h, 20 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
4-Fluoro-3',4',5'-trimethoxychalcone as a new anti-invasive agent. From discovery to initial validation in an in vivo metastasis model
Roman, Bart I.; De Ryck, Tine; Patronov, Atanas; Slavov, Svetoslav H.; Vanhoecke, Barbara W. A.; et al, European Journal of Medicinal Chemistry, 2015, 101, 627-639

Synthetic Circuit 10

Reaction Conditions
1.1 Solvents: Ethanol ;  5 min, rt
1.2 Catalysts: Potassium hydroxide ;  rt
Reference
Synthesis of Xanthohumol Analogues and Discovery of Potent Thioredoxin Reductase Inhibitor as Potential Anticancer Agent
Zhang, Baoxin; Duan, Dongzhu; Ge, Chunpo; Yao, Juan; Liu, Yaping; et al, Journal of Medicinal Chemistry, 2015, 58(4), 1795-1805

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: Lithium hydroxide, monohydrate Solvents: Ethanol ;  10 min, 40 °C
1.2 86 h, 20 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
Anti-invasive compounds
, World Intellectual Property Organization, , ,

Synthetic Circuit 12

Reaction Conditions
Reference
2'-Substituted chalcone derivatives as inhibitors of interleukin-1 biosynthesis
Batt, Douglas G.; Goodman, Robin; Jones, David G.; Kerr, Janet S.; Mantegna, Lisa R.; et al, Journal of Medicinal Chemistry, 1993, 36(10), 1434-42

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: Potassium hydroxide Solvents: Methanol ;  20 h, rt
Reference
Enantioselective Ring Opening of meso-Epoxides with Silicon Tetrachloride Catalyzed by Pyridine N-Oxides Fused with the Bicyclo[3.3.1]nonane Framework
Neniskis, Algirdas; Stoncius, Sigitas, European Journal of Organic Chemistry, 2015, 2015(28), 6359-6369

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  rt; 10 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, rt
Reference
Efficient synthesis of apigenin
Zhang, Ji; Liu, Man; Cui, Wei; Yang, Jian; Liao, Xia-li, Journal of Chemical Research, 2013, 37(11), 694-696

2',4',6',4-tetramethoxychalcone Raw materials

2',4',6',4-tetramethoxychalcone Preparation Products

2',4',6',4-tetramethoxychalcone 関連文献

  • 1. Extractives from Guttiferae. Part XXII. The isolation and structure of four novel biflavanones from the heartwoods of Garcinia buchananii Baker and G. eugeniifolia Wall
    B. Jackson,H. D. Locksley,F. Scheinmann,W. A. Wolstenholme J. Chem. Soc. C 1971 3791

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